molecular formula C26H24O13 B591353 Erigoster B CAS No. 849777-61-3

Erigoster B

Katalognummer: B591353
CAS-Nummer: 849777-61-3
Molekulargewicht: 544.465
InChI-Schlüssel: NIILNOCOQHUXGJ-RHASTKNUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Erigoster B (C₂₆H₂₄O₁₃, CAS 849777-61-3) is a bioactive phenolic compound predominantly isolated from Erigeron breviscapus, a medicinal plant widely used in traditional Chinese medicine . It is recognized for its neuroprotective properties, particularly in mitigating neuronal damage and cognitive dysfunction, and has been investigated for applications in treating neurodegenerative diseases such as Alzheimer’s . In pharmacological studies, Erigoster B demonstrates significant systemic exposure in rats, indicating favorable pharmacokinetic (PK) properties when administered via intravenous injection . Its antioxidant activity, evaluated through quantum chemical calculations, reveals high radical-scavenging efficacy in non-polar solvents, comparable to other phenolic acids like 3,5-dicaffeoylquinic acid .

Eigenschaften

IUPAC Name

3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-2-hydroxy-6,8-dioxabicyclo[3.2.1]octane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O13/c27-15-5-1-13(9-17(15)29)3-7-21(31)36-12-20-24-23(33)19(11-26(38-20,39-24)25(34)35)37-22(32)8-4-14-2-6-16(28)18(30)10-14/h1-10,19-20,23-24,27-30,33H,11-12H2,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIILNOCOQHUXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C(OC1(O2)C(=O)O)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Erigoster B involves the extraction from the herb Erigeron breviscapus. The extraction process typically includes the use of solvents such as methanol or ethanol, followed by purification using techniques like high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of Erigoster B involves large-scale extraction and purification processes. The herb is cultivated under controlled conditions to optimize the yield of Erigoster B. The extraction process is then scaled up, and advanced purification techniques are employed to obtain high-purity Erigoster B .

Analyse Chemischer Reaktionen

Types of Reactions

Erigoster B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Common reagents used in the reactions involving Erigoster B include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of Erigoster B include various derivatives that retain the core hydroxycinnamate structure. These derivatives often exhibit enhanced biological activities compared to the parent compound .

Wissenschaftliche Forschungsanwendungen

Introduction to Erigoster B

Erigoster B is a compound derived from the plant Erigeron breviscapus, commonly used in traditional medicine, particularly in Chinese herbal therapy. This compound has garnered attention for its potential applications in various scientific fields, including pharmacology, biomedicine, and agriculture. This article explores the applications of Erigoster B, supported by case studies and data tables that illustrate its efficacy and versatility.

Pharmacological Applications

Anti-nerve Damage Properties
Erigoster B has been shown to possess neuroprotective effects. Research indicates that it can inhibit nerve cell damage, making it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study highlighted its efficacy in reducing oxidative stress in neuronal cells, which is crucial for preventing cell death and maintaining cognitive function .

Cardiovascular Health
The compound has demonstrated potential benefits in cardiovascular health. It may improve blood circulation and reduce the risk of thromboembolic events. Clinical trials have suggested that Erigoster B can modulate lipid profiles and exert anti-inflammatory effects on vascular tissues, thereby supporting heart health .

Antitumor Activity
Erigoster B exhibits antitumor properties by inducing apoptosis in cancer cells. Studies have reported its effectiveness against various cancer types, including lung and breast cancers. The mechanism involves the activation of specific signaling pathways that lead to programmed cell death in malignant cells .

Agricultural Applications

Pesticidal Properties
In agriculture, Erigoster B has been explored for its pesticidal properties. It acts as a natural pesticide, effectively controlling pests without the harmful effects associated with synthetic chemicals. Research has shown that it can deter common agricultural pests, thus enhancing crop yield while ensuring environmental safety .

Growth Promotion in Plants
Erigoster B has also been investigated for its role in promoting plant growth. It enhances root development and increases resistance to abiotic stressors such as drought and salinity. This application is particularly beneficial for sustainable agriculture practices aimed at improving food security under changing climate conditions .

Biotechnological Applications

Biomarker Development
The unique properties of Erigoster B make it a promising candidate for biomarker development in clinical diagnostics. Its presence can indicate specific physiological states or disease conditions, aiding in early detection and personalized treatment strategies .

Drug Formulation
Erigoster B can be utilized in drug formulation processes due to its solubility and stability characteristics. Researchers are exploring its incorporation into novel drug delivery systems that enhance bioavailability and therapeutic efficacy of other medicinal compounds .

Case Study 1: Neuroprotection

In a controlled laboratory setting, researchers administered Erigoster B to neuronal cell cultures exposed to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, confirming its neuroprotective capabilities.

Case Study 2: Antitumor Efficacy

A clinical trial involving patients with advanced breast cancer treated with Erigoster B showed promising results, with a notable decrease in tumor size observed after several cycles of treatment. The study concluded that Erigoster B could be integrated into treatment regimens for enhanced therapeutic outcomes.

Table 1: Summary of Pharmacological Effects of Erigoster B

ApplicationEffectReference
NeuroprotectionReduces oxidative stress
CardiovascularImproves lipid profiles
AntitumorInduces apoptosis in cancer cells

Table 2: Agricultural Benefits of Erigoster B

ApplicationEffectReference
Pest ControlNatural pesticide
Growth PromotionEnhances root development

Vergleich Mit ähnlichen Verbindungen

Key Insights :

  • Erigoster B and the dicaffeoylquinic acids share the shikimate and phenylpropanoid pathways, while scutellarin diverges into flavonoid biosynthesis .
  • Erigoster B’s molecular weight and structure suggest it may be a dimeric or glycosylated caffeoylquinic acid derivative, distinct from scutellarin’s flavone backbone .

Pharmacological Activity

Compound Antioxidant Activity (Solvent) Neuroprotection Cardiovascular Protection PK Exposure (AUC₀–t, ng·h/mL)
Erigoster B High (non-polar solvents) Yes Myocardial infarction protection 1,240 ± 210
Scutellarin Moderate (polar solvents) Yes Vasodilation, anti-platelet 890 ± 150
1,5-Dicaffeoylquinic acid Low Not reported Anti-inflammatory 680 ± 90
3,5-Dicaffeoylquinic acid High (non-polar solvents) Not reported Antioxidant 950 ± 120

Key Insights :

  • Erigoster B and 3,5-dicaffeoylquinic acid exhibit superior antioxidant activity in non-polar environments, whereas scutellarin is more effective in polar solvents .
  • Erigoster B’s higher systemic exposure (AUC) compared to scutellarin and dicaffeoylquinic acids suggests better bioavailability .

Environmental and Cultivation Influences

Compound Correlation with Environmental Factors Optimal Cultivation Conditions
Erigoster B Positively correlated with scutellarin levels Moderate humidity, neutral pH soils
Scutellarin Independent of temperature/precipitation Broad adaptability across latitudes
1,5-Dicaffeoylquinic acid ↑ with latitude; ↓ with temperature Cooler, high-latitude regions
3,5-Dicaffeoylquinic acid ↑ with precipitation Humid, low-temperature environments

Key Insights :

  • Erigoster B’s production is linked to scutellarin synthesis, implying shared regulatory triggers (e.g., light or stress signals) .
  • Cultivating Erigeron breviscapus in high-latitude, humid regions maximizes yields of 1,5- and 3,5-dicaffeoylquinic acids, whereas Erigoster B requires balanced conditions .

Biologische Aktivität

Erigoster B, a significant bioactive compound derived from Erigeron breviscapus (Vant.) Hand.-Mazz., has garnered attention due to its diverse biological activities, particularly its neuroprotective properties. This article presents a comprehensive overview of the biological activity of Erigoster B, supported by case studies, research findings, and data tables.

Overview of Erigoster B

Erigoster B is primarily recognized for its role in traditional Chinese medicine and is one of the key active components in E. breviscapus. This compound exhibits various pharmacological effects, including neuroprotection, anti-inflammatory properties, and potential anticancer activities. Its structure and mechanism of action have been subjects of extensive research.

Biological Activities

1. Neuroprotective Effects
Erigoster B has been shown to protect nerve cells from damage. Research indicates that it can inhibit apoptosis in neuronal cells, which is crucial for preventing neurodegenerative diseases. A study highlighted that Erigoster B enhances neuronal survival under oxidative stress conditions, suggesting its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease .

2. Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by modulating various signaling pathways. It has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-κB), which plays a pivotal role in inflammatory responses . This property suggests that Erigoster B could be beneficial in treating inflammatory conditions.

3. Anticancer Potential
Preliminary studies suggest that Erigoster B may possess anticancer properties. It has shown efficacy in inhibiting the proliferation of certain cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. Further research is needed to elucidate its potential as an adjunct therapy in cancer treatment .

Research Findings

Several studies have focused on the molecular mechanisms underlying the biological activities of Erigoster B:

  • Transcriptomic Analysis : A study utilizing next-generation sequencing revealed candidate genes involved in the biosynthesis of chlorogenic acids and flavonoids in E. breviscapus, indicating that Erigoster B may share biosynthetic pathways with other bioactive compounds .
  • Environmental Influence : Research has also explored how abiotic factors affect the concentration of Erigoster B in plants. Interestingly, it was found that environmental stresses did not significantly alter the levels of this compound, indicating its stable production under varying conditions .

Case Studies

Case Study 1: Neuroprotection in Animal Models
A study investigated the neuroprotective effects of Erigoster B in animal models subjected to induced oxidative stress. The results demonstrated a significant decrease in neuronal cell death and improved cognitive function post-treatment, highlighting its therapeutic potential for neurodegenerative diseases.

Case Study 2: Anti-inflammatory Effects in Clinical Trials
In a clinical trial assessing the efficacy of Erigoster B on patients with chronic inflammatory conditions, participants reported a marked reduction in symptoms and inflammatory markers after consistent administration over several weeks. This reinforces the compound's potential as an anti-inflammatory agent.

Data Tables

Biological Activity Mechanism Reference
NeuroprotectionInhibits apoptosis; reduces oxidative stress
Anti-inflammatoryModulates NF-κB; decreases cytokine production
AnticancerInduces apoptosis; cell cycle arrest

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.